3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazoles and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes both pyrazole and triazole rings, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 1-methyl-1h-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 3,5-Dimethylpyrazole
- 1-Methyl-1h-1,2,4-triazole
- 4-Amino-3,5-dimethylpyrazole
Uniqueness
The uniqueness of 3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine lies in its combined pyrazole and triazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H14N6 |
---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4,10H2,1-3H3 |
InChI Key |
YHKJQXXLOCYUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC=NN2C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.